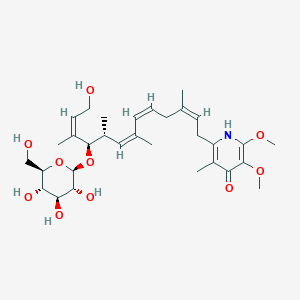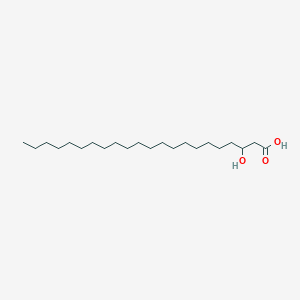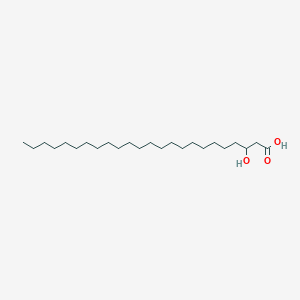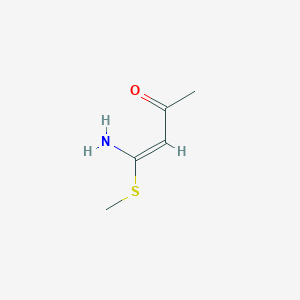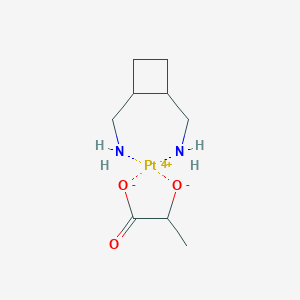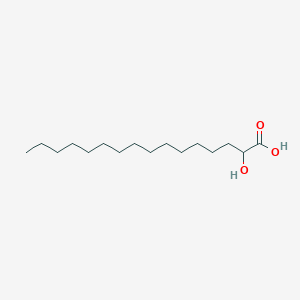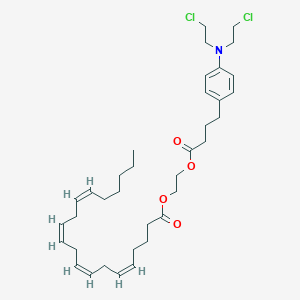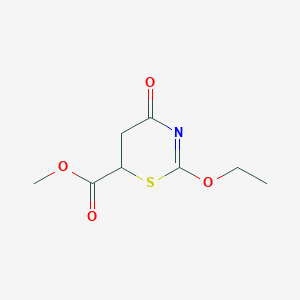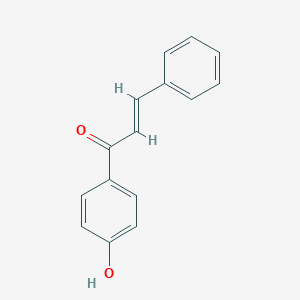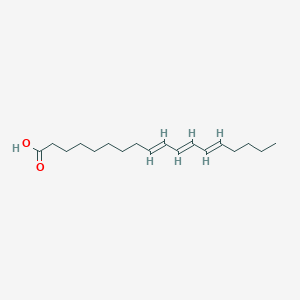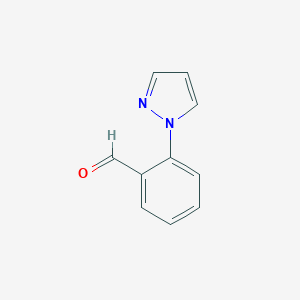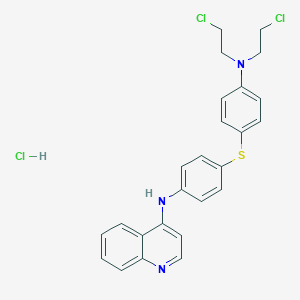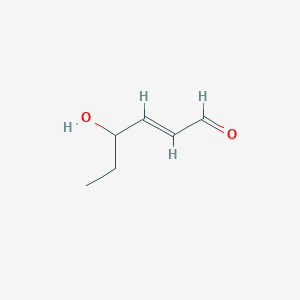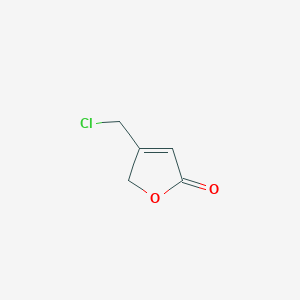
4-Chloromethyl-2(5H)-furanone
Overview
Description
4-Chloromethyl-2(5H)-furanone is an organic compound with the molecular formula C5H5ClO2 It is a furan derivative characterized by a chloromethyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-2(5H)-furanone can be achieved through several methods. One common approach involves the chloromethylation of furan derivatives. For instance, the reaction of furan with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloromethyl-2(5H)-furanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The furan ring can be oxidized to form furanones and other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form 4-methyl-2(5H)-furanone.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Substituted furan derivatives.
Oxidation Reactions: Furanones and other oxygenated compounds.
Reduction Reactions: 4-Methyl-2(5H)-furanone.
Scientific Research Applications
4-Chloromethyl-2(5H)-furanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-2(5H)-furanone involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, including its antimicrobial properties. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with essential cellular processes in microorganisms .
Comparison with Similar Compounds
4-Methyl-2(5H)-furanone: Lacks the chloromethyl group, making it less reactive.
2-Chloromethyl-3,4-dimethoxypyridine: Similar in structure but contains a pyridine ring instead of a furan ring.
4-Chloromethyl-1H-imidazole: Contains an imidazole ring, offering different reactivity and biological properties.
Uniqueness: 4-Chloromethyl-2(5H)-furanone is unique due to its combination of a furan ring and a reactive chloromethyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(chloromethyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZZJWSQSZQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925333 | |
| Record name | 4-(Chloromethyl)furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125973-99-1 | |
| Record name | 2(5H)-Furanone, 4-(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chlorine atom in 4-Chloromethyl-2(5H)-furanone impact its mutagenicity compared to similar compounds lacking this chlorine?
A1: Research indicates that the presence of chlorine in the 4-chloromethyl position of 2(5H)-furanones significantly influences their mutagenicity. Specifically, replacing this chlorine atom with a hydrogen atom leads to a substantial decrease in mutagenicity. [] For example, comparing 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (which is mutagenic) to its non-mutagenic counterpart, 4-methyl-5-hydroxy-2(5H)-furanone, highlights the importance of the chlorine atom for mutagenic activity. [] This suggests that the chlorine atom at the 4-chloromethyl position likely plays a crucial role in the compound's interaction with its biological target, potentially through electrophilic attack. []
Q2: What computational methods have been used to study the mutagenicity of this compound and related compounds?
A2: Researchers have employed computational chemistry tools, specifically the MNDO-PM3 method, to investigate the relationship between molecular properties and mutagenicity of this compound and its analogs. [] This semi-empirical method allows for calculations of electronic properties like LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which can indicate a molecule's electrophilicity and potential reactivity with biomolecules like DNA. Studies have shown strong correlations between calculated LUMO energies and experimentally determined mutagenicities in Salmonella typhimurium (TA100) for a series of halogenated 2(5H)-furanones. []
Q3: What are the implications of the observed relationship between LUMO energy and mutagenicity in halogenated 2(5H)-furanones like this compound?
A3: The strong correlation between lower LUMO energies (indicating greater electrophilicity) and higher mutagenicity in halogenated 2(5H)-furanones suggests a mechanism for their biological activity. [] It is likely that these compounds act as electrophiles, reacting with electron-rich centers in biomolecules like DNA. This interaction can lead to DNA damage and ultimately contribute to mutations. Understanding this relationship is crucial for predicting the potential mutagenicity of similar compounds and designing safer alternatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


